molecular formula C8H6F2O2 B1461799 3,4-Difluoro-5-methoxybenzaldehyde CAS No. 881190-46-1

3,4-Difluoro-5-methoxybenzaldehyde

Cat. No. B1461799
CAS RN: 881190-46-1
M. Wt: 172.13 g/mol
InChI Key: FUBGAZPSMRFXLZ-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 . It is a solid substance that is stored in an inert atmosphere at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F2O2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Anticancer Activity

Fluorinated analogues of combretastatin A-4 were synthesized using a series of fluorinated benzaldehydes, including 3,4-difluoro-5-methoxybenzaldehyde. These compounds exhibited significant in vitro anticancer properties by retaining the potent cell growth inhibitory properties of combretastatin A-4, highlighting the potential of fluorinated benzaldehydes in anticancer drug development (Lawrence et al., 2003).

Spectroscopic and Quantum Chemical Investigations

The structural and electronic properties of similar methoxybenzaldehyde derivatives have been studied extensively, revealing insights into their vibrational frequencies, NMR and UV-vis spectra, and quantum chemical characteristics. Such studies are foundational for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Abbas et al., 2016).

Molecular Docking and Intermolecular Interactions

Research on 4-methoxybenzaldehyde and its derivatives has provided valuable information on their molecular docking behaviors and intermolecular interactions. These studies are crucial for drug design, offering a deeper understanding of how these compounds interact with biological targets and their potential as inhibitors for specific enzymes (Ghalla et al., 2018).

Electrosynthesis Applications

Innovative research has shown that pairing electrolysis with hydrogenation can achieve complete electron economy, demonstrating the synthesis of 4-methoxybenzaldehyde with no waste product. This method underlines the environmental and efficiency benefits of utilizing this compound and similar compounds in sustainable chemical synthesis processes (Sherbo et al., 2018).

Safety and Hazards

The safety information for 3,4-Difluoro-5-methoxybenzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3,4-difluoro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBGAZPSMRFXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654222
Record name 3,4-Difluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

881190-46-1
Record name 3,4-Difluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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